N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonamide
Overview
Description
N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C17H20ClNO4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with methoxy groups and a chlorophenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-chlorophenylpropylamine with 2,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzylamine.
Substitution: Formation of N-[1-(4-substituted phenyl)propyl]-2,4-dimethoxybenzenesulfonamide derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the presence of the chlorophenylpropyl side chain can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzamide
- N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonyl chloride
- N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonyl hydrazide
Uniqueness
N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]-2,4-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-4-15(12-5-7-13(18)8-6-12)19-24(20,21)17-10-9-14(22-2)11-16(17)23-3/h5-11,15,19H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHAIODVJLDCSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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